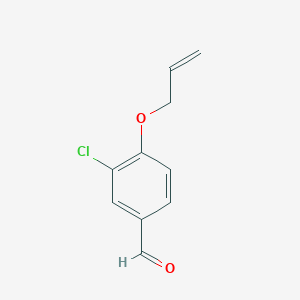
2-(3-Methylphenoxy)butanoic acid
Vue d'ensemble
Description
“2-(3-Methylphenoxy)butanoic acid” is a chemical compound with the CAS Number: 113104-27-1. Its molecular weight is 194.23 and its IUPAC name is 2-(3-methylphenoxy)butanoic acid .
Molecular Structure Analysis
The molecular structure of “2-(3-Methylphenoxy)butanoic acid” is represented by the linear formula C11H14O3 . The InChI code for this compound is 1S/C11H14O3/c1-3-10(11(12)13)14-9-6-4-5-8(2)7-9/h4-7,10H,3H2,1-2H3,(H,12,13) .
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
2-(3-Methylphenoxy)butanoic acid derivatives demonstrate significant potential in antimicrobial applications. Mickevičienė et al. (2015) synthesized a series of derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties, exhibiting strong antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, along with notable antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).
Adsorption and Degradation in Soils
The behavior of phenoxyalkanoic acid herbicides, including variants of 2-(3-Methylphenoxy)butanoic acid, in soils is crucial for environmental studies. Paszko et al. (2016) reviewed the adsorption and degradation rates of these herbicides in soils, highlighting their potential for groundwater contamination and the role of bacterial degradation as a predominant dissipation mechanism (Paszko et al., 2016).
Sorption to Soil and Minerals
Further examining the environmental impact, Werner et al. (2012) focused on the sorption of phenoxy herbicides, including 2-(3-Methylphenoxy)butanoic acid, to soil and minerals. Their comprehensive database provided insights into how these compounds interact with various soil parameters, emphasizing the relevance of soil organic matter and iron oxides as sorbents (Werner et al., 2012).
Microextraction and Analysis Techniques
Seebunrueng et al. (2020) developed a novel supramolecular solvent-based liquid phase microextraction technique for the analysis of phenoxy acid herbicides, including 2-(3-Methylphenoxy)butanoic acid. This environmentally friendly method allows for efficient extraction and analysis of these herbicides in water and rice samples (Seebunrueng et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
2-(3-methylphenoxy)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-10(11(12)13)14-9-6-4-5-8(2)7-9/h4-7,10H,3H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGVSFFAZIAGTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=CC=CC(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406519 | |
| Record name | 2-(3-methylphenoxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylphenoxy)butanoic acid | |
CAS RN |
113104-27-1 | |
| Record name | 2-(3-Methylphenoxy)butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113104-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-methylphenoxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![7-Bromobenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B1275910.png)
![2-[4-(2-Aminoethyl)piperazin-1-yl]ethanol](/img/structure/B1275916.png)

![2-[4-(2-Butyl)-piperazin-1-yl]-ethanol](/img/structure/B1275918.png)

